molecular formula C12H26O2S B097650 1-(Ethanesulfonyl)decane CAS No. 18287-90-6

1-(Ethanesulfonyl)decane

Cat. No.: B097650
CAS No.: 18287-90-6
M. Wt: 234.4 g/mol
InChI Key: ZYTIEPJEHPBYBQ-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)decane is a specialized organic compound featuring a decane chain linked to an ethanesulfonyl group. This structure makes it a valuable building block and intermediate in various research fields, including organic synthesis and the development of novel materials. Researchers utilize its sulfonyl moiety in reactions such as nucleophilic substitutions and as a precursor for more complex molecules. The product is provided in high purity to ensure consistency and reliability in experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

CAS No.

18287-90-6

Molecular Formula

C12H26O2S

Molecular Weight

234.4 g/mol

IUPAC Name

1-ethylsulfonyldecane

InChI

InChI=1S/C12H26O2S/c1-3-5-6-7-8-9-10-11-12-15(13,14)4-2/h3-12H2,1-2H3

InChI Key

ZYTIEPJEHPBYBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCS(=O)(=O)CC

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CC

Synonyms

1-(Ethylsulfonyl)decane

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Ethanesulfonyl Decane Analogues

Transformation Pathways Involving the Sulfone Moiety

The strong electron-withdrawing nature of the sulfonyl group is a key driver of the reactivity observed in 1-(ethanesulfonyl)decane and related alkyl sulfones. wikipedia.orgwikiwand.com This characteristic facilitates the formation of carbanions, allows for electrophilic attack on unsaturated analogues, and is central to elimination reactions.

Nucleophilic Reactivity and Carbanion Stabilization

The sulfone group significantly increases the acidity of the protons on the α-carbon (the carbon atom adjacent to the sulfonyl group). uni-muenchen.desiue.edu This allows for the deprotonation of compounds like this compound by a suitable base to form a stabilized carbanion. The negative charge is effectively delocalized by the adjacent sulfonyl group, making these carbanions useful nucleophiles in various carbon-carbon bond-forming reactions, such as alkylations and acylations. uni-muenchen.desiue.edu

The stability of these α-sulfonyl carbanions has made them important intermediates in organic synthesis. uni-muenchen.deacs.org The ability to form a nucleophilic center on an otherwise unreactive alkyl chain is a powerful tool for constructing more complex molecules. organicreactions.orgresearchgate.net The pKa values of protons alpha to a sulfonyl group are significantly lower than those of a simple alkane, highlighting the group's stabilizing effect.

Table 1: Approximate pKa Values of Protons Alpha to Stabilizing Groups

Compound Type Stabilizing Group Approximate pKa in DMSO
Alkane None ~50
Alkyl Ketone Carbonyl ~25
Alkyl Sulfone Sulfonyl ~31
Alkyl Nitro Nitro ~17

This table provides a comparative view of the acidifying effect of a sulfonyl group relative to other common electron-withdrawing groups.

Electrophilic Reactivity and Michael Acceptor Properties

While this compound itself is a saturated alkane and does not act as a Michael acceptor, its unsaturated analogues, such as vinyl sulfones, are potent electrophiles in conjugate addition reactions. makingmolecules.comscispace.comwikipedia.org The sulfonyl group, when conjugated with a carbon-carbon double bond, strongly polarizes the alkene, making the β-carbon susceptible to attack by nucleophiles. makingmolecules.comnih.gov This reaction, known as the Michael addition, is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Vinyl sulfones are considered excellent Michael acceptors due to the powerful electron-withdrawing ability of the sulfone moiety. scispace.comnih.gov They react with a wide range of "soft" nucleophiles, including amines, thiols, and stabilized carbanions like enolates. makingmolecules.comresearchgate.net The reactivity of vinyl sulfones in Michael additions has been shown to be comparable to or even greater than other activated alkenes like acrylates under certain conditions. researchgate.netacs.org This high reactivity makes vinyl sulfone analogues versatile building blocks in organic synthesis. scispace.comacs.org

Reductive Elimination and Desulfonylation Processes

The sulfonyl group, having served its purpose in activating a molecule for a particular reaction, can be removed through reductive processes. wikipedia.orgwikiwand.com This removal, known as desulfonylation, typically involves replacing the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.orgorganicreactions.org A variety of reducing agents can accomplish this, including active metals like sodium amalgam and samarium(II) iodide, as well as tin hydrides. wikipedia.orgwikiwand.com

A particularly significant application of this reactivity is the Julia-Lythgoe olefination. organic-chemistry.orgwikipedia.org In this multi-step process, an α-sulfonyl carbanion reacts with an aldehyde or ketone. chem-station.com The resulting β-hydroxy sulfone is then acylated, followed by reductive elimination to form an alkene. wikipedia.orgchem-station.com The use of reducing agents like sodium amalgam or samarium(II) iodide facilitates the elimination of the sulfone and acyloxy groups to furnish the final alkene product, often with high (E)-stereoselectivity. organic-chemistry.orgmdpi.com The mechanism of the reductive step is thought to involve radical intermediates, which allows for thermodynamic control of the alkene geometry. organic-chemistry.orgchem-station.com

Table 2: Common Reagents for Reductive Desulfonylation

Reagent Conditions Notes
Sodium Amalgam (Na/Hg) Protic solvent (e.g., MeOH, EtOH) Classical reagent for Julia-Lythgoe olefination. wikipedia.org
Samarium(II) Iodide (SmI₂) THF, often with HMPA or an alcohol co-solvent Milder conditions, often gives higher yields and stereoselectivity. wikipedia.orgorganic-chemistry.orggu.se
Aluminum Amalgam (Al/Hg) THF/water Effective for a range of sulfones. wikipedia.org
Tributyltin Hydride (Bu₃SnH) AIBN (radical initiator), heat Used for reducing α-keto and allylic sulfones. wikipedia.org

This table summarizes key reagents and typical conditions for removing a sulfonyl group.

Radical Processes in Alkyl Sulfone Reactivity

Beyond ionic pathways, alkyl sulfones like this compound can also participate in reactions involving radical intermediates. These processes often involve the cleavage of the carbon-sulfur bond to generate alkyl radicals, which can then be used in subsequent bond-forming reactions.

Generation and Trapping of Alkyl Radicals

Alkyl radicals can be generated from alkyl sulfones through reductive desulfonylation. rsc.orgresearchgate.net This process can be initiated by single electron transfer (SET) from a reducing agent or through photoredox catalysis. rsc.orgresearchgate.net For instance, visible-light photoredox catalysis provides a mild method to generate alkyl radicals from stable and readily available alkyl sulfones. researchgate.net Once formed, these carbon-centered radicals are versatile intermediates that can be "trapped" by various radical acceptors. researchgate.net

This strategy has been applied in Giese-type reactions, where the alkyl radical adds to an electron-deficient alkene. rsc.org Furthermore, the installed sulfonyl moiety can act as a precursor to a carbon radical, which can then be substituted by different functionalities using sulfur-based radical trapping reagents, enabling diverse functionalization such as alkynylation, azidation, and halogenation. nih.gov

Single Electron Transfer Mechanisms

Single Electron Transfer (SET) is a fundamental step in many radical reactions involving alkyl sulfones. rsc.orgresearchgate.net A reductant transfers a single electron to the sulfone, leading to the formation of a radical anion which then fragments, cleaving the carbon-sulfur bond to produce a sulfinate anion and an alkyl radical. rsc.org This process is key to the reductive desulfonylation reactions mediated by reagents like samarium(II) iodide (SmI₂). rsc.orgwikipedia.org

The reactivity of SmI₂ is often enhanced by additives like HMPA or water/amine mixtures, which facilitate the SET process. gu.sewikipedia.org The mechanism allows for the reduction of a wide range of functional groups under mild conditions. rsc.org In the context of the Julia-Lythgoe olefination, the SET from sodium amalgam or SmI₂ to the β-acyloxy sulfone intermediate initiates the fragmentation that ultimately leads to the alkene product. organic-chemistry.orgchem-station.com Recent advancements have also utilized photoredox catalysis, where a photoexcited catalyst initiates the SET process upon irradiation with visible light, enabling the generation of alkyl radicals from sulfones under exceptionally mild conditions. researchgate.netresearchgate.net

Stereochemical Control in Alkyl Sulfone Reactions

The stereochemical outcome of reactions involving alkyl sulfones, including analogues of this compound, is a critical aspect of their synthetic utility. The sulfonyl group can influence the stereoselectivity of reactions at adjacent carbon atoms through steric and electronic effects. Research into the diastereoselectivity of reactions involving acyclic sulfones provides insight into the controlling elements at play.

One area of significant investigation has been the reaction of α-sulfonyl carbanions with electrophiles. The stereochemical course of these reactions is often dependent on the reaction conditions, the nature of the base used for deprotonation, and the specific substituents on the sulfone. For instance, in the alkylation of α-chiral sulfones, the diastereoselectivity can be influenced by the chelation control of the metal counterion of the base with the sulfonyl oxygens and another heteroatom in the molecule.

A key area of study has been the diastereocontrol in the formation and reactions of γ-hydroxy sulfones. acs.org The addition of α-lithiosulfones to aldehydes and ketones can proceed with varying degrees of stereoselectivity. The observed stereochemistry is often rationalized by considering Zimmerman-Traxler-type transition states, where steric interactions are minimized. The relative stereochemistry of the resulting γ-hydroxy sulfone can be influenced by the substituents on both the sulfone and the carbonyl compound.

For example, the reaction of an α-lithioalkyl sulfone with an aldehyde can lead to the formation of two diastereomeric β-hydroxy sulfones. The ratio of these diastereomers is influenced by the steric bulk of the R group on the sulfone and the R' group on the aldehyde.

R Group (Sulfone)R' Group (Aldehyde)Diastereomeric Ratio (syn:anti)
MethylPhenyl50:50
IsopropylPhenyl70:30
tert-ButylPhenyl>95:5

This table presents hypothetical data based on general principles of stereochemical control to illustrate the concept.

Furthermore, the development of catalytic asymmetric methods has enabled the synthesis of enantioenriched α-C chiral sulfones. rsc.orgnih.gov These methods often employ a chiral catalyst, such as a chiral nickel complex, to create a chiral environment around the reacting species. rsc.org This allows for the enantioselective addition of sulfonyl radicals to alkenes, leading to products with high enantiomeric excess. rsc.org The photocatalytic three-component asymmetric sulfonylation via direct C(sp³)-H functionalization is a notable advancement, allowing for the creation of chiral sulfones from simple alkanes. nih.gov

C-S Bond Cleavage Reactions in Alkyl Sulfones

The sulfonyl group, while a powerful activating group for various chemical transformations, is often removed at a later stage in a synthetic sequence. The cleavage of the carbon-sulfur bond in alkyl sulfones, known as desulfonylation, is a synthetically important reaction. wikipedia.org A variety of methods have been developed for this purpose, with reductive desulfonylation being the most common approach. wikipedia.orgresearchgate.net

Reductive desulfonylation typically involves the use of active metals or metal salts. wikipedia.org Common reagents for this transformation include sodium amalgam, aluminum amalgam, and samarium(II) iodide. wikipedia.org The choice of reagent can depend on the other functional groups present in the molecule. For instance, magnesium in methanol (B129727) is a mild and effective system for the desulfonylation of many alkyl sulfones. wikipedia.org

The general mechanism for reductive desulfonylation with a metal involves single electron transfer (SET) from the metal to the sulfone, forming a radical anion. This is followed by the cleavage of the C-S bond to release a sulfinate anion and an alkyl radical. The alkyl radical is then further reduced to a carbanion, which is subsequently protonated by a proton source in the reaction mixture to yield the final alkane product.

Common Reagents for Reductive Desulfonylation of Alkyl Sulfones

Reagent Conditions Comments
Sodium amalgam (Na/Hg) Methanol A classic and effective method.
Aluminum amalgam (Al/Hg) Aqueous THF Useful for substrates sensitive to strongly basic conditions.
Samarium(II) iodide (SmI₂) THF/HMPA A powerful one-electron reductant, often used for more challenging substrates.
Magnesium/Methanol Room Temperature A mild and selective method. wikipedia.org

This table provides a summary of common reagents and their general applications.

In addition to metal-based reductions, other methods for C-S bond cleavage have been explored. Electrochemical methods have been shown to be effective for the cleavage of certain types of sulfones, often proceeding with high selectivity. luc.edu Transition-metal-free methods for C-S bond cleavage are also an area of active research, offering alternatives to traditional reductive conditions. rsc.org

Furthermore, the Julia-Lythgoe olefination is a classic example where the sulfonyl group is strategically used and then eliminated. In this reaction, a β-hydroxy sulfone, formed from the reaction of an α-sulfonyl carbanion with an aldehyde or ketone, is acylated and then reductively eliminated to form an alkene. wikipedia.org This process involves the cleavage of the C-S bond as a key step in the formation of the carbon-carbon double bond.

Advanced Spectroscopic Characterization of Alkyl Sulfone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-(Ethanesulfonyl)decane, ¹H and ¹³C NMR spectra would provide definitive information about its structure.

In the ¹H NMR spectrum of an alkyl sulfone, the protons on the carbon atom alpha to the sulfonyl group (α-protons) are the most deshielded due to the electron-withdrawing nature of the SO₂ group. A study on various sulfoxide (B87167) and sulfone compounds reported that the ¹H chemical shifts can be accurately predicted by considering the electric field, magnetic anisotropy, and steric effects of the sulfonyl group. nih.gov For a simple dialkyl sulfone like dimethyl sulfone, the methyl protons appear as a singlet. In the case of this compound, the methylene (B1212753) protons of the ethyl group directly attached to the sulfonyl group would likely appear as a quartet, and the methyl protons of the ethyl group as a triplet. The protons along the decyl chain would exhibit characteristic multiplets, with the protons closest to the sulfonyl group being shifted further downfield.

In ¹³C NMR spectroscopy, the carbon atoms directly bonded to the sulfonyl group are significantly shifted downfield. For instance, in a series of methyl phenyl sulfones, the methyl carbon chemical shifts are observed to be relatively insensitive to aromatic substituents, highlighting the localized effect of the sulfonyl group. cdnsciencepub.com A study of cyclic sulfones also provides insight into the chemical shifts of carbons in proximity to the SO₂ group. cdnsciencepub.com For this compound, the carbon atoms of the ethyl group and the C1 carbon of the decyl chain, being alpha to the sulfonyl group, would show the largest downfield shifts. The remaining carbons of the decyl chain would have chemical shifts typical for a long alkyl chain, gradually shifting upfield as the distance from the electron-withdrawing sulfonyl group increases.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃ (ethyl)Triplet~7-10
CH₂ (ethyl)Quartet~50-60
CH₂ (decyl, C1)Triplet~50-60
CH₂ (decyl, C2-C9)Multiplets~22-32
CH₃ (decyl, C10)Triplet~14

Note: These are estimated values based on data for similar alkyl sulfones. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Sulfonyl Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. The sulfonyl (SO₂) group of a sulfone has two characteristic and strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. researchgate.netscribd.com These bands are typically found in the regions of 1350-1300 cm⁻¹ for the asymmetric stretch and 1160-1120 cm⁻¹ for the symmetric stretch. uniroma1.its-a-s.org The presence of these two intense peaks in the IR spectrum of a compound is a strong indicator of a sulfonyl group. For this compound, these two distinct bands would be the most prominent features in its IR spectrum, confirming the presence of the sulfone functionality. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl chains.

Table 2: Characteristic IR Absorption Bands for the Sulfonyl Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1350 - 1300Strong
Symmetric SO₂ Stretch1160 - 1120Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₆O₂S), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The fragmentation patterns observed in the mass spectrum can also offer structural information. In the mass spectra of alkyl aryl sulfones, a common fragmentation pathway involves the rearrangement of an aryl or alkyl group from the sulfur to an oxygen atom, leading to the formation of sulfinate ester-like intermediates. cdnsciencepub.comresearchgate.net Another characteristic fragmentation is the cleavage of the carbon-sulfur bond. For this compound, one would expect to see fragmentation corresponding to the loss of the ethyl or decyl groups, as well as cleavage of the C-S bonds to produce ions corresponding to the respective alkyl fragments and the sulfonyl group. The loss of SO₂ is also a common fragmentation pathway for sulfones. researchgate.net

X-ray Absorption and Emission Spectroscopy (XAS/XES) for Sulfur Electronic State Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful techniques for probing the electronic structure of sulfur-containing compounds. Sulfur K-edge XAS involves the excitation of a sulfur 1s electron to unoccupied molecular orbitals, providing information about the nature of these orbitals and the oxidation state of the sulfur atom. The energy and intensity of the absorption features are sensitive to the chemical environment of the sulfur. sigmaaldrich.com

In organic sulfones, the sulfur atom is in a high formal oxidation state, which results in a shift of the sulfur K-edge to higher energies compared to sulfides or sulfoxides. Studies on a range of organic sulfones have shown that the XAS spectra are sensitive to the nature of the organic groups attached to the sulfonyl moiety. scispace.com

Complementary to XAS, sulfur Kβ XES probes the occupied molecular orbitals with sulfur character. By analyzing the emitted X-rays following core-level excitation, one can gain insight into the ligand environment and the covalent character of the sulfur bonds. The combination of XAS and XES can therefore provide a detailed picture of the electronic structure of the sulfonyl group in this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy would be an invaluable tool for studying its reactions that may involve radical intermediates.

For instance, the single-electron reduction of alkyl sulfones can lead to the formation of alkyl radicals through the cleavage of a carbon-sulfur bond. cdnsciencepub.com EPR spectroscopy, often in conjunction with spin-trapping techniques, can be used to detect and identify these transient radical species. In a spin-trapping experiment, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be observed by EPR. This provides evidence for the involvement of radical intermediates in a given reaction mechanism. Studies have shown that the borylation of alkyl sulfones proceeds through radical intermediates that can be detected by EPR. researchgate.net Therefore, if this compound were to undergo reactions involving homolytic bond cleavage, EPR would be the primary technique for the direct or indirect detection of any resulting radical species.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer a detailed picture of the electronic structure and bonding within alkyl sulfones. These calculations are fundamental to understanding the molecule's properties and behavior.

The sulfone group (–SO₂–) is the most prominent feature of this compound's electronic landscape. The sulfur atom in the sulfone group is in a high oxidation state and is bonded to two oxygen atoms and two carbon atoms. This arrangement leads to a significant polarization of electrons. Theoretical calculations on simple sulfones indicate that the sulfur atom carries a substantial positive Mulliken charge, while the oxygen atoms bear significant negative charges. This charge distribution makes the sulfone group highly polar. This high polarity is expected to influence the solubility of sulfones in polar solvents and their ability to participate in hydrogen bonding.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For alkyl sulfones, the HOMO is typically associated with the non-bonding lone pairs of the oxygen atoms, while the LUMO is often an anti-bonding orbital (σ*) associated with the C-S bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For instance, calculations have shown that dimethyl sulfone has a significantly larger HOMO-LUMO gap (7.06 eV) compared to dimethyl sulfoxide (5.20 eV), which aligns with the greater stability of sulfones. polyu.edu.hk

The introduction of different alkyl chains, such as the ethyl and decyl groups in this compound, can subtly influence the electronic properties. While the core nature of the sulfone group remains the same, the long decyl chain, being electron-donating, can slightly modulate the charge distribution and orbital energies compared to smaller alkyl sulfones.

Table 1: Calculated Electronic Properties of a Model Alkyl Sulfone (Dimethyl Sulfone)

PropertyCalculated ValueSignificance
HOMO-LUMO Gap7.06 eV polyu.edu.hkIndicates high kinetic stability.
Mulliken Charge on Sulfur+1.28 nih.govShows significant positive charge, indicating high polarity.
Mulliken Charge on Oxygen-0.72 nih.govShows significant negative charge, contributing to polarity.
Dipole MomentHigh (Theoretical)Reflects the polar nature of the sulfone group.

Note: The values presented are for dimethyl sulfone as a representative alkyl sulfone. The exact values for this compound would require specific calculations but are expected to follow similar trends.

Theoretical Studies of Structure-Reactivity Relationships

Theoretical studies are crucial for establishing relationships between the molecular structure of alkyl sulfones and their chemical reactivity. These studies often employ Quantitative Structure-Activity Relationship (QSAR) models, which correlate computational descriptors with experimentally observed activities. nih.govnih.gov

For alkyl sulfones like this compound, the reactivity is largely dictated by the sulfone group and the adjacent carbon atoms. The strong electron-withdrawing nature of the sulfone group acidifies the α-protons (protons on the carbon atoms attached to the sulfur), making them susceptible to deprotonation by a base. This is a key step in many reactions involving sulfones, such as the Julia-Kocienski olefination. researchgate.net Computational models can quantify the acidity of these protons and predict how changes in the alkyl substituents will affect their reactivity.

The electrophilicity of the sulfur atom and the nucleophilicity of the oxygen atoms are other important reactivity descriptors that can be calculated. These parameters help in understanding how alkyl sulfones interact with various reagents. For example, the large positive charge on the sulfur atom makes it a potential site for nucleophilic attack, although the surrounding oxygen and carbon atoms can provide steric hindrance.

Structure-reactivity studies have also explored how the nature of the alkyl groups influences reaction rates. acs.org In this compound, the long, flexible decyl chain can influence reactivity through steric effects, potentially hindering the approach of bulky reagents to the reactive sulfone center. Conversely, its flexibility might allow it to adopt conformations that facilitate certain intramolecular reactions.

DFT calculations can be used to predict the reactivity of different sites within the molecule. For instance, by analyzing the Fukui functions or local softness, one can identify the most likely sites for electrophilic, nucleophilic, and radical attack. For an alkyl sulfone, the α-carbons are often predicted to be susceptible to nucleophilic attack after deprotonation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By modeling reaction mechanisms and locating transition states, researchers can gain a deep understanding of how reactions involving alkyl sulfones proceed. researchgate.netwikipedia.orglibretexts.org

One of the most studied reactions of alkyl sulfones is the Julia-Kocienski olefination, a method for forming carbon-carbon double bonds. researchgate.net Detailed computational studies, often using DFT, have been performed on this multi-step reaction. The process typically begins with the deprotonation of the α-carbon to the sulfone group, forming a carbanion. This is followed by the addition of the carbanion to a carbonyl compound, leading to a β-alkoxy sulfone intermediate. A key step is the Smiles rearrangement, which has been shown by calculations to be a concerted, asynchronous process. researchgate.net The final step is the elimination of sulfur dioxide and an aryloxide to form the alkene. Computational modeling has been instrumental in elucidating the energies of the various intermediates and transition states along this complex reaction pathway, providing insights that are difficult to obtain experimentally.

Theoretical calculations are also employed to study the transition states of various reactions. unl.edunih.gov The geometry and energy of a transition state determine the activation energy of a reaction and thus its rate. For reactions involving alkyl sulfones, such as nucleophilic substitution or elimination, computational methods can model the structure of the transition state, revealing the bond-breaking and bond-forming processes. For example, in the thermal elimination of sulfoxides to form alkenes, a cyclic transition state is involved. unl.edu Similar studies on sulfones can help explain their relative unreactivity in such pyrolytic eliminations under certain conditions.

Radical reactions involving sulfones have also been investigated computationally. The addition of a radical to the sulfur dioxide moiety of an alkyl sulfone to form a sulfonyl radical intermediate is a key step in some synthetic transformations. researchgate.net DFT calculations can model the energy profile of such radical additions and subsequent reaction steps, helping to rationalize the observed product distributions.

Simulation of Degradation Pathways and Thermochemical Stability

Understanding the stability of this compound under various conditions is crucial for its potential applications. Computational simulations are employed to predict its degradation pathways and thermochemical stability. rsc.orgacs.orgrsc.org

The thermal decomposition of alkyl sulfones is a key area of investigation. Experimental and computational studies on various sulfones have shown that their thermal stability depends significantly on their chemical environment. acs.orgresearchgate.net Acyclic aliphatic sulfones, such as this compound, are generally found to be thermally stable, with decomposition onset temperatures often exceeding 350 °C. acs.orgresearchgate.net This high thermal stability is somewhat counterintuitive given the relatively low homolytic bond dissociation energies of the carbon-sulfur bonds.

Computational studies can explore various potential decomposition mechanisms. One possible pathway is the homolytic cleavage of a C-S bond to generate alkyl and sulfonyl radicals. Another is the elimination of sulfur dioxide, although this is more facile for cyclic sulfones. acs.orgresearchgate.net DFT calculations can be used to determine the activation barriers for these different pathways, thereby predicting the most likely decomposition route under thermal stress.

The oxidative degradation of sulfones is another important consideration. In environments where reactive oxygen species like hydroxyl radicals (•OH) are present, such as in advanced oxidation processes or certain biological systems, alkyl sulfones can undergo degradation. Computational studies on related sulfonated polymers have shown that the main polymer chain can be susceptible to attack by radicals. rsc.orgrsc.orgnih.gov For this compound, radical attack could potentially occur at the C-H bonds of the alkyl chains or at the sulfone group itself. Simulations can help to identify the most vulnerable sites and the subsequent reaction pathways leading to degradation products.

Table 2: General Thermal Stability of Different Sulfone Types

Sulfone TypeTypical Decomposition OnsetPrimary Decomposition Pathway (Inferred)
Acyclic Aliphatic Sulfones>350 °C acs.orgresearchgate.netHomolytic C-S bond cleavage
Aromatic Sulfones>350 °C researchgate.netComplex, may involve partial SO₂ elimination
Five-membered Cyclic Sulfones<300 °C acs.orgresearchgate.netFacile SO₂ elimination

Molecular Dynamics and Conformational Analysis of Long-Chain Sulfones

The long decyl chain of this compound imparts significant conformational flexibility to the molecule. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the accessible conformations and dynamic behavior of such long-chain molecules. nih.govacs.org

MD simulations treat the molecule as a collection of atoms interacting through a set of classical force fields. By solving Newton's equations of motion over time, a trajectory of the molecule's movement is generated. From this trajectory, one can analyze the preferred conformations, the flexibility of different parts of the molecule, and how it interacts with its environment (e.g., a solvent or a surface).

For this compound, a key area of interest is the conformational behavior of the decyl chain. In a non-polar solvent or in the gas phase, the chain is likely to adopt a variety of folded and extended conformations to maximize favorable van der Waals interactions. In a polar solvent, the polar sulfone head group will be solvated, while the non-polar decyl tail may aggregate with other non-polar molecules or fold back on itself. MD simulations can provide detailed insights into these conformational preferences. researchgate.net

Furthermore, MD simulations can be used to study the aggregation behavior of long-chain sulfones. While this compound itself is not a surfactant, related long-chain alkyl sulfonates are known to form micelles in aqueous solutions. MD simulations have been used to study the self-assembly and phase behavior of these systems, providing information on micelle shape, size, and dynamics. nih.gov Although this compound lacks the ionic head group of a typical surfactant, understanding its conformational behavior in different environments is crucial for predicting its physical properties like solubility and melting point.

The combination of quantum chemical calculations on the electronic structure of the sulfone group with MD simulations of the entire molecule provides a comprehensive theoretical understanding of this compound, from its fundamental bonding to its macroscopic behavior.

Conclusion

1-(Ethanesulfonyl)decane serves as a representative example of a long-chain alkyl sulfone, a class of compounds with significant utility and academic interest in organic chemistry. While specific experimental data for this particular molecule is sparse in the public domain, its chemical and physical properties, analytical characteristics, and reactivity can be confidently predicted based on the well-established principles of organosulfur chemistry and the behavior of its homologs. The synthetic accessibility of this compound and the versatile reactivity of its sulfonyl group position it as a potentially valuable building block for the creation of more complex molecular architectures. Further research into this and similar long-chain alkyl sulfones could unveil new applications in materials science, medicinal chemistry, and beyond.

Applications of Long Chain Alkyl Sulfones in Advanced Materials Science

Integration into Polymer Systems as Building Blocks

The incorporation of long-chain alkyl sulfones into polymer structures can be achieved through various synthetic strategies, enabling the creation of materials with tailored properties. One common approach involves the use of sulfone-containing monomers in polymerization reactions. These monomers can be designed with reactive functional groups that allow them to be integrated into polymer backbones or as pendant side chains.

For instance, vinyl sulfones can be polymerized or copolymerized to introduce the sulfonyl group directly into the polymer backbone. researchgate.net Another method involves the post-polymerization modification of a precursor polymer, where sulfonyl groups are introduced through chemical reactions on the existing polymer chains. researchgate.net This approach offers versatility in controlling the degree of sulfonation and the final properties of the material. researchgate.net

The synthesis of polymers containing sulfone functionalities is a key area of research, with methods like cycloaddition of disulfonates and amines being explored for creating macrocyclic polyamines with potential applications in various fields. royalsocietypublishing.org The choice of synthetic route depends on the desired polymer architecture and the specific properties being targeted.

Table 1: Synthetic Approaches for Integrating Sulfone Groups into Polymers

Synthetic Method Description Key Advantages Reference
Polymerization of Sulfone-Containing Monomers Direct polymerization or copolymerization of monomers that already contain a sulfonyl group (e.g., vinyl sulfones). Good control over the composition and structure of the resulting polymer. researchgate.net
Post-Polymerization Modification Introduction of sulfonyl groups onto a pre-existing polymer chain through chemical reactions. Allows for the modification of a wide range of polymers and offers flexibility in the degree of functionalization. researchgate.net

| Cycloaddition Reactions | Use of disulfonates in cycloaddition reactions with amines to form macrocyclic structures containing sulfone linkages. | Enables the synthesis of complex polymer architectures with specific functionalities. | royalsocietypublishing.org |

Modulating Polymer Properties through Sulfone Incorporation

The presence of the highly polar sulfonyl group significantly influences the properties of the host polymer. The strong dipole moment of the sulfone group can lead to enhanced intermolecular interactions, affecting the polymer's thermal stability, mechanical strength, and chemical resistance.

For example, in the context of fuel cell applications, sulfonated poly(ether sulfone) (SPES) membranes have been extensively studied. The sulfonic acid groups, which can be introduced via sulfonation of the aromatic rings in the polymer backbone, provide proton conductivity, a critical property for proton exchange membranes (PEMs). researchgate.net The degree of sulfonation can be controlled to optimize the balance between proton conductivity and mechanical stability. researchgate.net

Furthermore, the incorporation of alkyl chains alongside the sulfone groups can be used to modulate the hydrophobicity and processability of the polymer. Alkyl chain modified sulfonated poly(ether sulfone)s have been synthesized to improve their performance in direct methanol (B129727) fuel cells by reducing methanol crossover. researchgate.net

Key Research Findings on Polymer Property Modulation:

Increased Thermal Stability: The strong intermolecular forces introduced by sulfone groups can increase the glass transition temperature (Tg) and thermal decomposition temperature of polymers.

Enhanced Mechanical Properties: The polarity of the sulfone group can lead to stronger polymer chain interactions, resulting in higher tensile strength and modulus.

Improved Chemical Resistance: The electron-withdrawing nature of the sulfonyl group can enhance the chemical stability of the polymer, making it more resistant to harsh chemical environments.

Tailored Conductivity: In ion-containing polymers, the concentration and distribution of sulfone or sulfonic acid groups are critical for controlling ion transport properties. researchgate.net

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Long-chain alkyl sulfones are also of interest for their ability to form self-assembled monolayers (SAMs) on various substrates, such as gold. SAMs are highly ordered molecular assemblies that can be used to precisely control the surface properties of materials.

The formation of SAMs from sulfone-containing alkanethiols on gold has been studied to create surfaces with large in-plane dipole moments. biu.ac.il The incorporation of the sulfone group strongly affects the molecular conformation within the monolayer. biu.ac.il The position of the sulfone group within the alkyl chain can be varied to fine-tune the surface properties. biu.ac.il

The characterization of these sulfone-containing SAMs is typically performed using a variety of surface-sensitive techniques:

Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the chemical composition and orientation of the molecules in the monolayer.

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the atoms at the surface. researchgate.net

Wetting Measurements (Contact Angle): Reveals the hydrophobicity or hydrophilicity of the surface, which is influenced by the terminal groups of the SAM. biu.ac.il

Studies have also explored the in-situ sulfonation of alkyl benzene (B151609) self-assembled monolayers to create surfaces with a high density of sulfonic acid groups. nih.govnih.gov This process allows for the creation of highly charged surfaces with potential applications in areas such as biosensors and catalysis. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
1-(Ethanesulfonyl)decane
Sulfonated poly(ether sulfone) (SPES)
Vinyl sulfone
Alkanethiol

Degradation and Stability Studies of Alkyl Sulfones

Oxidative Degradation Mechanisms and Pathways

The oxidative degradation of alkyl sulfones, while generally requiring strong conditions, proceeds through mechanisms involving the carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. For a molecule such as 1-(Ethanesulfonyl)decane, the presence of numerous methylene (B1212753) groups along the decane (B31447) chain and on the ethyl group provides multiple sites for oxidative attack.

The initiation of oxidative degradation often involves the abstraction of a hydrogen atom from the alkyl chain by a reactive oxygen species, forming a carbon-centered radical. The stability of this radical intermediate influences the primary site of attack. In the case of this compound, the hydrogens on the carbon atoms alpha to the sulfonyl group are activated and thus more susceptible to abstraction.

Once formed, the carbon-centered radical can react with oxygen to form a peroxy radical. This peroxy radical can then undergo a series of reactions, including abstracting a hydrogen from another molecule, leading to the formation of a hydroperoxide. The decomposition of this hydroperoxide can lead to a variety of oxygenated products, such as alcohols, ketones, and carboxylic acids, and can also result in the cleavage of the carbon chain.

Under more aggressive oxidative conditions, cleavage of the C-S bond can occur. This can lead to the formation of sulfonic acids and various fragments of the alkyl chains. For example, the oxidation of this compound could potentially yield ethanesulfonic acid and oxidation products of the decane chain.

Table 1: Potential Oxidative Degradation Products of this compound

ReactantPotential Degradation Products
This compoundDecanones, Decanols, Decanoic acid, Ethanesulfonic acid, Shorter-chain aldehydes and carboxylic acids

It is important to note that the specific distribution of products will depend on the oxidant used, the reaction conditions (e.g., temperature, pressure, presence of catalysts), and the presence of other substances.

Investigation of Thermal and Hydrolytic Stability

Thermal Stability

Acyclic aliphatic sulfones, such as this compound, are known for their high thermal stability. Studies on various acyclic aliphatic sulfones have shown that their thermal decomposition typically occurs at temperatures above 350°C. The primary thermal degradation pathway for these compounds is the cleavage of the C-S bonds, leading to the elimination of sulfur dioxide (SO₂) and the formation of hydrocarbons.

For this compound, thermal decomposition would be expected to yield sulfur dioxide, ethene, and decene, along with other potential rearrangement and fragmentation products of the alkyl chains at very high temperatures. The stability of the sulfone group is attributed to the strong S=O and C-S bonds.

The thermal stability of sulfones can be influenced by their structure. For instance, cyclic sulfones in a terminal ring tend to decompose at lower temperatures (below 300°C) compared to their acyclic counterparts. bibliotekanauki.pl

Table 2: Onset of Thermal Decomposition for Various Sulfone Types

Sulfone TypeOnset of Thermal Decomposition (°C)Primary Products
Acyclic Aliphatic Sulfones> 350SO₂, Alkenes
Cyclic Sulfones (in terminal ring)< 300SO₂, Dienes
Aromatic Sulfones> 500 (e.g., Diphenyl sulfone)Resistant to decomposition

Data compiled from general findings in the literature. bibliotekanauki.pl

Hydrolytic Stability

The sulfone group is exceptionally resistant to hydrolysis. This stability is due to the strong carbon-sulfur and sulfur-oxygen bonds, which are not readily attacked by water. Sulfone polymers, for example, exhibit excellent hydrolytic stability, showing high resistance to water absorption and degradation even in hot water and steam. rug.nl This high stability can be extrapolated to monomeric alkyl sulfones like this compound.

Under neutral or acidic conditions, the hydrolysis of this compound is expected to be negligible. Under strong basic conditions and at elevated temperatures, some degradation may occur, but the sulfone functional group is generally considered robust.

Photochemical Degradation Routes

The photochemical degradation of alkyl sulfones is initiated by the absorption of ultraviolet (UV) radiation. This absorption can provide sufficient energy to cleave the chemical bonds within the molecule. The most likely bond to undergo homolytic cleavage upon UV irradiation is the carbon-sulfur (C-S) bond, which is generally weaker than the C-C and C-H bonds in the alkyl chains.

The primary photochemical process for this compound is expected to be the scission of one of the C-S bonds, leading to the formation of an ethylsulfonyl radical and a decyl radical, or an ethanesulfonyl radical and a decyl radical.

Pathway 1: CH₃CH₂SO₂CH₂(CH₂)₈CH₃ + hν → CH₃CH₂SO₂• + •CH₂(CH₂)₈CH₃

Pathway 2: CH₃CH₂SO₂CH₂(CH₂)₈CH₃ + hν → CH₃CH₂• + •SO₂CH₂(CH₂)₈CH₃

The resulting radicals are highly reactive and can undergo a variety of secondary reactions:

Recombination: The radicals can recombine to reform the starting material or form new compounds.

Disproportionation: Radicals can react with each other, leading to the formation of an alkane and an alkene.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of alkanes and new radical species.

Elimination of SO₂: The sulfonyl radicals can eliminate sulfur dioxide to form an alkyl radical. For example, the ethylsulfonyl radical can decompose to an ethyl radical and SO₂.

Studies on the photolysis of poly(olefin sulfone)s have shown that the predominant degradation reaction is C-S bond scission with the elimination of SO₂ and the corresponding olefin. unl.edu Applying this to this compound, the expected major products from photochemical degradation would be sulfur dioxide, ethene, and decene.

Q & A

Q. How can researchers ensure ethical reporting of negative results in studies involving this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for all outcomes, including failed syntheses. Use platforms like Zenodo to archive negative data, emphasizing experimental conditions that led to unanticipated outcomes (e.g., polymerization instead of substitution) .

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